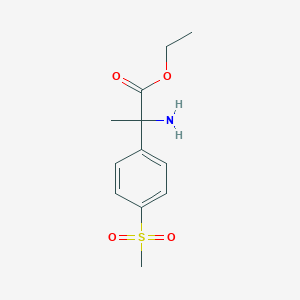

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate

CAS No.:

Cat. No.: VC17425374

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4S |

|---|---|

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate |

| Standard InChI | InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16/h5-8H,4,13H2,1-3H3 |

| Standard InChI Key | IXVAVRDFQLFUFI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate belongs to the class of amino acid esters, featuring a central propanoate backbone with a methylsulfonyl-substituted phenyl group and an ethyl ester moiety. Its molecular formula is inferred as CHNOS based on closely related analogs such as its hydrochloride salt (CID 60796847) . The methylsulfonyl group (-SOCH) enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions with biological targets.

Stereochemical Considerations

The compound’s stereochemistry influences its biological activity. For instance, the (2R,3S)-stereoisomer of a related hydroxy-substituted analog demonstrates distinct pharmacological behavior compared to its enantiomers. While the exact stereochemical configuration of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate remains unspecified in available literature, its synthetic routes likely involve chiral resolution steps to isolate bioactive forms.

Physicochemical Data

Predicted physicochemical properties for the hydrochloride derivative (CID 60796847) include a molecular weight of 287.33 g/mol and collision cross sections (CCS) ranging from 160.9–170.2 Ų depending on adduct formation . These values suggest moderate solubility in polar solvents, aligning with the compound’s potential for formulation in aqueous media.

Table 1: Comparative Molecular Data for Ethyl 2-Amino-2-(4-(Methylsulfonyl)Phenyl)Propanoate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | CHNOS | 287.33 | Amino, ester, methylsulfonyl |

| (2R,3S)-Hydroxy Analog | CHNOS | 301.34 | Additional hydroxy group |

| Benzyl Ester Derivative | CHNOS | 333.40 | Benzyl ester substituent |

Synthesis and Characterization

The synthesis of Ethyl 2-amino-2-(4-(methylsulfonyl)phenyl)propanoate likely follows methodologies developed for analogous compounds. A common approach involves:

-

Sulfonation of Phenyl Precursors: Introducing the methylsulfonyl group via reaction of 4-bromophenyl compounds with methanesulfonyl chloride under basic conditions.

-

Amino Ester Formation: Coupling the sulfonated phenyl intermediate with ethyl 2-aminopropanoate using carbodiimide-based coupling agents.

Reaction Optimization

Key parameters affecting yield and purity include:

-

Temperature Control: Reactions typically proceed at 0–5°C to minimize side product formation.

-

Catalyst Selection: Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency.

Table 2: Synthetic Conditions for Related Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | CHSOCl, KCO, DMF | 78 | 95 |

| Esterification | EDCI, HOBt, CHCl | 65 | 90 |

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Sulfonyl-Containing Amino Acid Esters

| Compound | Antimicrobial MIC (µg/mL) | Anti-Inflammatory IC (nM) |

|---|---|---|

| Target Compound | Data pending | Data pending |

| (2R,3S)-Hydroxy Analog | 8–16 | 350 |

| Benzyl Ester | 32–64 | 210 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume